molecular formula C24H18N4O2S B2389168 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2389168
M. Wt: 426.5 g/mol
InChI Key: RMSQKSRRHAFQPV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • Pyrimido[5,4-b]indole scaffold: A tricyclic system with a 4-oxo group at position 4 and a phenyl substituent at position 2.
  • Thioacetamide linker: A sulfur atom bridges the pyrimidoindole core to an acetamide group.
  • N-phenyl substitution: The acetamide nitrogen is substituted with a phenyl group, distinguishing it from analogs with aliphatic or other aryl substituents .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c29-20(25-16-9-3-1-4-10-16)15-31-24-27-21-18-13-7-8-14-19(18)26-22(21)23(30)28(24)17-11-5-2-6-12-17/h1-14,26H,15H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSQKSRRHAFQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is the stimulation of an immune response. By activating TLR4, the compound triggers the production of cytokines that play a crucial role in the immune response. This can lead to the elimination of pathogens and the resolution of an infection.

Biological Activity

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is a complex organic compound belonging to the pyrimido[5,4-b]indole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. The structural features of this compound suggest diverse mechanisms of action, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N3O2SC_{18}H_{16}N_{3}O_{2}S with a molecular weight of approximately 350.40 g/mol. Its structure includes a pyrimidine ring fused with an indole core and features a thioether linkage that enhances its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes and receptors involved in critical cellular pathways, such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting pathways regulated by PI3Kα, DYRK1A, and CDK5, which are crucial in cancer cell proliferation and survival .

Anticancer Activity

Studies have indicated that this compound exhibits significant anti-proliferative effects against various human cancer cell lines. The compound's mechanism involves the modulation of signaling pathways that control cell cycle progression and apoptosis.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)0.091Strong inhibition of growth
HeLa (Cervical Cancer)0.150Moderate inhibition
MCF7 (Breast Cancer)0.120Significant cytotoxicity

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

A notable study evaluated the efficacy of 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide in vivo using a murine model of cancer. The results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses .

Comparison with Similar Compounds

Modifications to the Acetamide Nitrogen Substituent

The N-substituent on the acetamide group significantly impacts physicochemical properties and biological activity.

Compound Name N-Substituent Key Properties/Activity Reference IDs
Target Compound Phenyl Hypothesized enhanced π-π interactions due to aromaticity; potential for improved binding affinity in hydrophobic pockets.
N-Cyclohexyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 1) Cyclohexyl Demonstrated TLR4 antagonism in reporter assays; cyclohexyl group may balance lipophilicity and solubility .
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Furfuryl Increased polarity due to heteroaromatic furan; moderate TLR4 activity (IC₅₀ ~2.5 μM) .
2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(pentan-3-yl)acetamide Pentan-3-yl Aliphatic chain increases lipophilicity, potentially affecting membrane permeability .
N-(1H-Indazol-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Indazol-6-yl Bulky aromatic substituent may hinder binding; lower yield (50%) in synthesis .

Modifications to the Pyrimidoindole Core

Variations in the core structure influence conformational stability and target engagement.

Compound Name Core Modification Impact on Activity Reference IDs
Target Compound None (3-phenyl) Standard scaffold; phenyl at position 3 stabilizes the core via hydrophobic interactions.
N-Cyclohexyl-2-((8-ethynyl-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 40) 8-Ethynyl, 5-methyl Ethynyl group enhances rigidity; methyl at position 5 improves metabolic stability (IC₅₀ = 0.8 μM in TLR4 assay) .
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (Compound 2) Sulfonyl linker (vs. thio) Sulfonyl group increases polarity but reduces TLR4 activity compared to thio analogs (IC₅₀ >10 μM) .

Substituent Effects on Aromatic Rings

Electron-donating or withdrawing groups on phenyl rings modulate electronic properties and solubility.

Compound Name Substituent Position/Type Key Observations Reference IDs
Target Compound None (plain phenyl) Baseline hydrophobicity; no electronic perturbation.
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide 4-Methoxy on phenyl Methoxy group increases electron density and solubility; moderate TLR4 inhibition (IC₅₀ ~1.8 μM) .
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Trifluoromethoxy Strong electron-withdrawing effect; improved metabolic resistance but reduced cellular uptake .

Notes

  • Synthetic Accessibility : The phenyl-substituted acetamide is readily accessible using established protocols, similar to cyclohexyl derivatives .
  • SAR Hypotheses : The N-phenyl group may offer a balance between lipophilicity and aromatic interactions, warranting further experimental validation.

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